molecular formula C17H13N5O8S B2708834 5-amino-1-tosyl-1H-pyrazol-3-yl 2,4-dinitrobenzoate CAS No. 442678-92-4

5-amino-1-tosyl-1H-pyrazol-3-yl 2,4-dinitrobenzoate

Cat. No. B2708834
CAS RN: 442678-92-4
M. Wt: 447.38
InChI Key: MMEJPPFBJDAEKF-UHFFFAOYSA-N
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Description

“5-amino-1-tosyl-1H-pyrazol-3-yl 2,4-dinitrobenzoate” is a compound that belongs to the family of 5-aminopyrazoles . The structure of the compound includes a pyrazole ring, which is approximately parallel to the aromatic ring of the oxy-ethanone group and approximately perpendicular to the tolyl ring of the sulfonyl substituent .


Synthesis Analysis

The synthesis of 5-aminopyrazoles involves several synthetic strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . In one of the synthesis methods, a reaction was conducted of N-tosyl-pyrazole with 2-bromo-1-(4-methoxyphenyl)ethan-1-one and potassium carbonate in dry N,N-dimethylformamide at room temperature .


Molecular Structure Analysis

In the structure of the compound, the pyrazole ring is approximately parallel to the aromatic ring of the oxy-ethanone group and approximately perpendicular to the tolyl ring of the sulfonyl substituent . An extensive system of classical and ‘weak’ hydrogen bonds connects the residues to form a layer structure .


Chemical Reactions Analysis

The chemical reactions involving 5-aminopyrazoles include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . These reactions are used to construct diverse heterocyclic or fused heterocyclic scaffolds .

Future Directions

5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They are highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry . Therefore, future research may focus on finding different scaffolds for use as promising future drugs .

properties

IUPAC Name

[5-amino-1-(4-methylphenyl)sulfonylpyrazol-3-yl] 2,4-dinitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O8S/c1-10-2-5-12(6-3-10)31(28,29)20-15(18)9-16(19-20)30-17(23)13-7-4-11(21(24)25)8-14(13)22(26)27/h2-9H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEJPPFBJDAEKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-tosyl-1H-pyrazol-3-yl 2,4-dinitrobenzoate

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